molecular formula C10H9NOS2 B064240 3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile CAS No. 168279-53-6

3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile

Cat. No. B064240
M. Wt: 223.3 g/mol
InChI Key: XCQGJLOXOOACNB-UHFFFAOYSA-N
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Description

This compound is part of a family of organic compounds known for their heterocyclic structures containing both sulfur and nitrogen atoms. These compounds are of interest due to their unique chemical and physical properties, making them valuable in various chemical synthesis and applications.

Synthesis Analysis

The synthesis of related compounds involves ring expansion methods and cyanogen bromide-induced reactions, leading to moderate yields of new heterocyclic systems. Examples include the preparation of hexahydrothieno[3,2-g][1,4]oxazonine and hexahydro[1]benzothieno[3,2-h][1,5]oxazecine derivatives (Bremner et al., 1988).

Molecular Structure Analysis

The crystal and molecular structure analyses of similar compounds reveal diverse ring systems and substitution patterns, which contribute to the understanding of their chemical behavior. For instance, the molecular packing involving hydrogen bonds and π–π stacking interactions is noted in certain derivatives, affecting their stability and reactivity (Ziaulla et al., 2010).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including condensation with benzylidenemalononitriles and reactions with substituted acetylenic esters and ketones, yielding a range of heterocyclic derivatives. Such reactions highlight their versatility in chemical synthesis (Youssef, 2009).

Scientific Research Applications

  • Synthesis of Pyrimidine Derivatives : Youssef (2009) explored reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile with benzylidenemalononitriles and other compounds, leading to derivatives like 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidines. These derivatives are important in the development of new pharmaceutical compounds (Youssef, 2009).

  • Antioxidant Activity : Aghekyan et al. (2020) investigated the synthesis of Ethyl 2-Amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates and their derivatives, analyzing their antioxidant activity. This study contributes to the development of new antioxidants for therapeutic use (Aghekyan et al., 2020).

  • Microwave-Assisted Synthesis : Gaonkar et al. (2014) focused on microwave-assisted synthesis techniques for Benzothieno[3,2-e][1,3,4]triazolo[4,3-c]pyrimidines using a precursor similar to the compound . This research highlights the efficiency of microwave techniques in organic synthesis (Gaonkar et al., 2014).

  • Crystal Structure Analysis : Ziaulla et al. (2010) conducted a study on the crystal structure of a compound related to 3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile. Understanding the crystal structure is crucial for the development of new materials and pharmaceuticals (Ziaulla et al., 2010).

  • Antimicrobial Activity : Shetty et al. (2009) synthesized novel thienopyrimidines and triazolothienopyrimidines from related precursors, evaluating their antimicrobial activities. This is significant for the discovery of new antimicrobial agents (Shetty et al., 2009).

Safety And Hazards

Information about the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and proper handling and disposal methods .

Future Directions

This involves a discussion of potential future research directions. It could include potential applications, unanswered questions about the compound, or new methods of synthesis .

properties

IUPAC Name

3-methylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c1-13-10-9-6(8(5-11)14-10)3-2-4-7(9)12/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQGJLOXOOACNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C2C(=C(S1)C#N)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381112
Record name 3-(Methylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile

CAS RN

168279-53-6
Record name 3-(Methylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile
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3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile
Reactant of Route 3
3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile
Reactant of Route 4
3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile
Reactant of Route 5
3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile
Reactant of Route 6
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3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile

Citations

For This Compound
1
Citations
MS Chambers, JR Atack, HB Broughton… - Journal of medicinal …, 2003 - ACS Publications
In pursuit of a GABA A α5-subtype-selective inverse agonist to enhance cognition, a series of 6,7-dihydro-2-benzothiophen-4(5H)-ones has been identified as a novel class of GABA A …
Number of citations: 196 pubs.acs.org

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